molecular formula C16H19NO2S B2363137 Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate CAS No. 350997-30-7

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Cat. No.: B2363137
CAS No.: 350997-30-7
M. Wt: 289.39
InChI Key: UPTKWNNLRCNHDB-UHFFFAOYSA-N
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Description

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is a synthetic organic compound with the molecular formula C16H19NO2S and a molecular weight of 289.4 g/mol . This compound is part of the thiophene family, which is known for its diverse applications in medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Ammonia, amine derivatives, alkyl halides.

Major Products

Scientific Research Applications

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
  • Methyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
  • Propyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate

Uniqueness

Isopropyl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate is unique due to its specific isopropyl ester group, which can influence its solubility, reactivity, and bioavailability compared to its ethyl, methyl, and propyl counterparts .

Properties

IUPAC Name

propan-2-yl 2-amino-4-(2,5-dimethylphenyl)thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2S/c1-9(2)19-16(18)14-13(8-20-15(14)17)12-7-10(3)5-6-11(12)4/h5-9H,17H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPTKWNNLRCNHDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=CSC(=C2C(=O)OC(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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